molecular formula C27H25N3O3S B2818239 1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203366-86-2

1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2818239
CAS No.: 1203366-86-2
M. Wt: 471.58
InChI Key: RCRNQHZULMBSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic urea derivative featuring a naphthalenylmethyl group linked via a urea bridge to a phenylsulfonyl-substituted tetrahydroquinoline moiety. Its molecular formula is estimated as C₂₆H₂₇N₃O₃S (molar mass ≈ 461 g/mol), though exact data is unavailable in the provided evidence.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c31-27(28-19-22-10-6-9-20-8-4-5-14-25(20)22)29-23-15-16-26-21(18-23)11-7-17-30(26)34(32,33)24-12-2-1-3-13-24/h1-6,8-10,12-16,18H,7,11,17,19H2,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRNQHZULMBSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS Number: 1203366-86-2) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H25N3O3SC_{27}H_{25}N_{3}O_{3}S, with a molecular weight of 471.6 g/mol. The structure consists of a naphthalene moiety linked to a tetrahydroquinoline derivative through a urea linkage, with a phenylsulfonyl group enhancing its bioactivity.

PropertyValue
CAS Number1203366-86-2
Molecular FormulaC27H25N3O3S
Molecular Weight471.6 g/mol

The biological activity of 1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is primarily attributed to its interaction with specific molecular targets. The phenylsulfonyl group is known to enhance the compound's ability to penetrate biological membranes and interact with proteins. This interaction may modulate various signaling pathways involved in inflammation and autoimmune responses.

Pharmacological Effects

Recent studies have highlighted the following pharmacological effects:

  • Anti-inflammatory Activity : The compound has shown promise as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in Th17 cell regulation associated with autoimmune diseases such as rheumatoid arthritis and psoriasis .
  • Bioavailability : A derivative of this compound demonstrated significantly improved oral bioavailability in animal models (48.1% in mice and 32.9% in rats), indicating its potential for therapeutic use .
  • Anticancer Properties : Preliminary investigations suggest that similar compounds exhibit cytotoxic effects against cancer cell lines, including HeLa cells .

Study on RORγt Inhibition

A recent study focused on the efficacy of this compound as a RORγt inverse agonist in mouse models of rheumatoid arthritis. The results indicated that the compound effectively reduced disease severity at lower doses compared to existing treatments, with no observed adverse effects after two weeks of administration .

Antimicrobial Activity

Research has also explored the antimicrobial properties of related urea compounds. These studies demonstrated significant antibacterial effects against various strains, suggesting that modifications to the urea structure can enhance bioactivity against pathogens .

Comparison with Similar Compounds

4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB)

  • Structure: Tetrahydroquinoline core with a diazenyl (-N=N-) linker and cyanoethyl/benzonitrile substituents .
  • Applications : Used in electrodeposition (e.g., Au and Cu) as a leveler in ionic liquids; studied via spectroelectrochemical methods .
  • Key Differences :
    • Lacks urea and sulfonyl groups; instead, features a diazenyl group and nitrile substituents.
    • Primarily applied in materials science, unlike the target compound’s inferred pharmacological focus.

2-(4-Phenyl-1H-1,2,3,4-tetrahydro-1,1,3,3-tetramethylnaphtho[1,2-a]pyrimidin-6-yl)-N,N,N-trimethyl-1-(2-oxoethyl)urea (7a)

  • Structure : Urea-linked naphthopyrimidine with tetramethyl and phenyl groups .
  • Molecular Weight: Not specified.
  • Applications : Likely explored for biological activity due to urea and heterocyclic motifs.
  • Key Differences: Replaces tetrahydroquinoline with a naphthopyrimidine core. Tetramethyl groups enhance lipophilicity compared to the target’s phenylsulfonyl and naphthalenylmethyl groups.

N-((1-(1-(1H-Imidazole-1-carbonyl)azetidin-3-yl)-1,2,3,4-tetrahydroquinolin-2-yl)methyl)acetamide (8j)

  • Structure: Tetrahydroquinoline with imidazole-carbonyl and acetamide substituents .
  • Molecular Weight : 354 g/mol (ESI MS data).
  • Applications: Potential pharmaceutical use, though specifics are unclear.
  • Key Differences :
    • Replaces urea with an acetamide group, reducing hydrogen-bonding capacity.
    • Imidazole moiety may alter metabolic stability compared to the target’s sulfonyl group.

1-(1-Naphthalenylsulfonyl)-3-(4-chlorophenyl)urea

  • Structure : Urea-linked naphthalenylsulfonyl and 4-chlorophenyl groups .
  • Molecular Formula : C₁₇H₁₃ClN₂O₃S (360.81 g/mol).
  • Applications : Likely investigated as a protease or kinase inhibitor.
  • Key Differences: Simpler structure with a single aromatic ring (4-chlorophenyl) vs. the target’s tetrahydroquinoline. Smaller size (360 g/mol vs. ~461 g/mol) may improve solubility but reduce target specificity.

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Applications
Target Compound Tetrahydroquinoline + Urea Naphthalenylmethyl, Phenylsulfonyl ~461 Pharmacological (inferred)
CTDB Tetrahydroquinoline + Diazenyl Cyanoethyl, Benzonitrile ~400 Electrodeposition
7a Naphthopyrimidine + Urea Tetramethyl, Phenyl N/A Biological activity
8j Tetrahydroquinoline + Acetamide Imidazole-carbonyl, Azetidinyl 354 Pharmaceutical (potential)
1-(1-Naphthalenylsulfonyl)-3-(4-Cl-Ph) Urea Naphthalenylsulfonyl, 4-Chlorophenyl 360.81 Enzyme inhibition (inferred)

Key Findings and Implications

Urea vs.

Sulfonyl Group Effects : The phenylsulfonyl moiety in the target and 1-(1-naphthalenylsulfonyl)-3-(4-Cl-Ph)urea may improve metabolic stability and binding affinity via electron-withdrawing effects .

Heterocyclic Cores: Tetrahydroquinoline (target) offers conformational flexibility, while naphthopyrimidine (7a) provides rigid aromaticity, impacting target selectivity .

Size and Solubility : The target’s larger size (~461 g/mol) compared to analogs like CTDB (~400 g/mol) may reduce solubility, necessitating formulation optimization for pharmacological use.

Q & A

Q. Key Considerations :

  • Temperature control (e.g., 0–5°C during sulfonylation to avoid side reactions) .
  • Solvent selection (e.g., THF or DMF for urea coupling to enhance solubility) .
  • Yield optimization: Reactions conducted at lower temperatures (e.g., 0°C) for extended periods (24–48 hrs) improve purity (>95%) .

How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer :
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Verify integration ratios for naphthalene protons (δ 7.2–8.5 ppm) and sulfonyl group proximity effects (deshielded NH peaks at δ 9–10 ppm) .
    • ¹³C NMR : Confirm carbonyl (urea C=O at ~155 ppm) and sulfonyl (SO₂ at ~135 ppm) signals .
  • High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion ([M+H]⁺) to theoretical m/z (e.g., ~505.18 for C₂₈H₂₅N₃O₃S) .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., urea C=O bond ~1.23 Å) for conformational validation .

Advanced Research Questions

What experimental strategies address discrepancies in biological activity data between in vitro and in vivo studies?

Methodological Answer :
Contradictions often arise from pharmacokinetic (PK) variability. Mitigation strategies include:

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the naphthyl group) .
  • Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability, as demonstrated for similar urea derivatives .
  • Dose Optimization : Conduct PK/PD modeling in rodent studies to align in vitro IC₅₀ values (e.g., 50 nM for kinase inhibition) with effective plasma concentrations .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s selectivity?

Methodological Answer :
SAR-driven optimization involves:

  • Substitution at the Tetrahydroquinoline Core :
    • Replace the phenylsulfonyl group with a methylsulfonyl group to reduce off-target binding (e.g., lower hERG inhibition) .
    • Introduce electron-withdrawing groups (e.g., -CF₃) at position 7 to enhance target affinity .
  • Modification of the Urea Linker :
    • Replace the naphthylmethyl group with a pyridinylmethyl moiety to improve solubility while retaining potency (logP reduction from 4.2 to 3.5) .
  • Computational Docking : Use AutoDock Vina to predict binding poses with RET kinase (PDB: 6Q6K) and prioritize substitutions with higher ΔG scores .

What advanced techniques resolve contradictory data in mechanism-of-action studies?

Q. Methodological Answer :

  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. RET-knockout cell lines .
  • Thermal Shift Assays (TSA) : Measure ΔTₘ shifts (>2°C indicates direct binding to the target protein) .
  • Phosphoproteomics : Use LC-MS/MS to identify downstream signaling nodes (e.g., ERK1/2 phosphorylation) and confirm pathway specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.